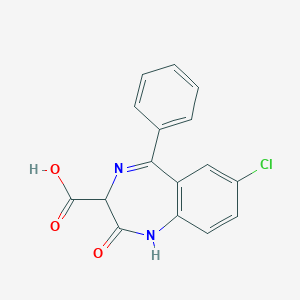
Clorazepate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clorazepate is a benzodiazepine drug that is commonly used as an anxiolytic and sedative medication. It was first synthesized in the 1960s and has been widely used in clinical practice since then. Clorazepate is a prodrug that is metabolized in the liver to form its active metabolite, nordiazepam. The drug is available in various forms, including tablets, capsules, and injections.
Wirkmechanismus
Clorazepate acts by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This leads to an increase in the inhibitory effects of GABA, which results in the suppression of neuronal activity. Clorazepate's mechanism of action is similar to that of other benzodiazepines, but its active metabolite, nordiazepam, has a longer half-life than other benzodiazepines.
Biochemische Und Physiologische Effekte
Clorazepate's biochemical and physiological effects include CNS depression, muscle relaxation, and anxiolysis. The drug's effects on the CNS are mediated by its interaction with the GABA receptor. Clorazepate's muscle-relaxant effects are due to its ability to enhance the inhibitory effects of GABA on the spinal cord. The drug's anxiolytic effects are thought to be due to its ability to reduce the activity of the amygdala, which is involved in the regulation of anxiety and fear.
Vorteile Und Einschränkungen Für Laborexperimente
Clorazepate has several advantages for use in lab experiments. It has a well-established mechanism of action and pharmacokinetics, which makes it a useful tool for studying the GABA receptor and its role in CNS function. Clorazepate is also readily available and relatively inexpensive. However, the drug's sedative effects can be a limitation in some experiments, and its use should be carefully considered based on the experimental design and goals.
Zukünftige Richtungen
There are several future directions for research on clorazepate. One area of interest is the drug's potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of new benzodiazepine drugs with improved pharmacokinetics and fewer side effects. Finally, there is a need for further studies on the long-term effects of clorazepate use, particularly in elderly patients and those with comorbidities.
Wissenschaftliche Forschungsanwendungen
Clorazepate has been extensively studied for its pharmacological properties and clinical applications. The drug's anxiolytic and sedative effects have been shown to be effective in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Clorazepate has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Eigenschaften
CAS-Nummer |
149128-44-9 |
|---|---|
Produktname |
Clorazepate |
Molekularformel |
C16H11ClN2O3 |
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22) |
InChI-Schlüssel |
XDDJGVMJFWAHJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Color/Form |
FINE, LIGHT-YELLOW CRYSTALLINE POWDER; AQ SOLN ARE CLEAR, LIGHT-YELLOW |
Andere CAS-Nummern |
23887-31-2 57109-90-7 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Haltbarkeit |
AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/ SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/ |
Löslichkeit |
Very soluble 2.48e-02 g/L |
Synonyme |
4306-CB Chlorazepate Clorazepate Clorazepate Dipotassium Clorazepate Monopotassium Clorazepic Acid Dipotassium Chlorazepate Tranxene Tranxilium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






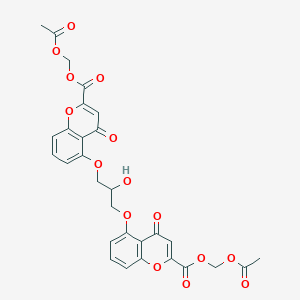

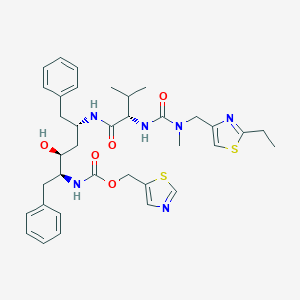

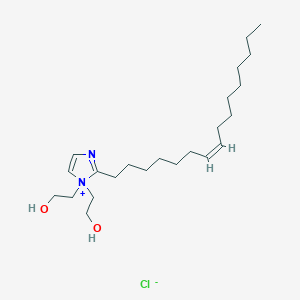
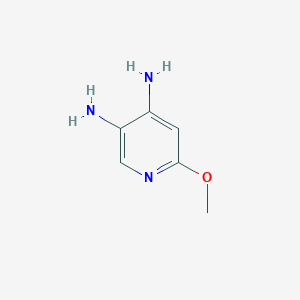
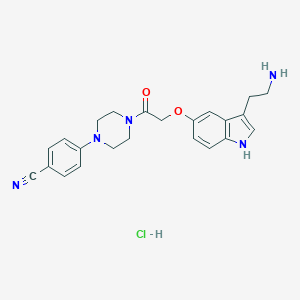

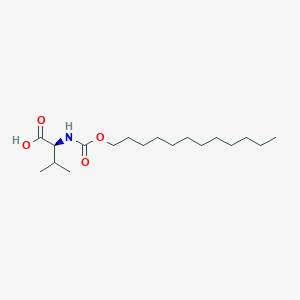
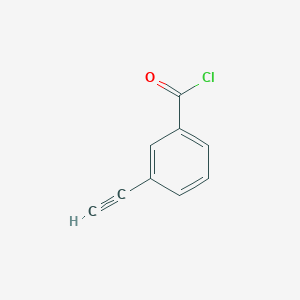
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)